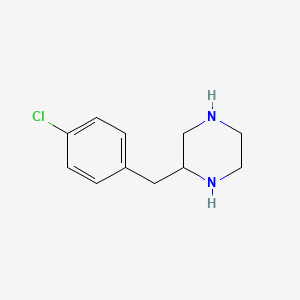

2-(4-Chloro-benzyl)-piperazine

Description

Contextual Significance within Medicinal Chemistry Research

The piperazine (B1678402) ring, a central feature of 2-(4-Chloro-benzyl)-piperazine, is a privileged scaffold in medicinal chemistry. nih.gov This is due to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow it to interact with a variety of biological targets. nih.gov The piperazine moiety is a common structural feature in drugs targeting the central nervous system (CNS), such as antipsychotics, antidepressants, and anxiolytics. researchgate.net The addition of a 4-chlorobenzyl group to the piperazine ring can further enhance the biological activity of the resulting molecule. ontosight.ai This substitution can influence properties like lipophilicity, which affects how a compound moves through the body and interacts with cell membranes.

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:

Anticancer agents: Certain derivatives have shown potential in inhibiting the growth of various cancer cell lines. nih.gov

Antimicrobial and antifungal agents: Some compounds incorporating this scaffold have demonstrated significant activity against bacteria and fungi. nih.govresearchgate.netmdpi.com

Central Nervous System (CNS) agents: The piperazine core is a well-established feature in drugs targeting CNS disorders, and derivatives of this compound are being explored for conditions like anxiety and for their potential as skeletal muscle relaxants. researchgate.netontosight.ainih.gov

Antiviral agents: Research has extended to the potential of these compounds in combating viral infections, including HIV. researchgate.net

Strategic Importance as a Chemical Scaffold and Core Structure in Drug Discovery

A chemical scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound framework serves as an exemplary scaffold in drug discovery. nih.gov Its two nitrogen atoms provide points for chemical modification, allowing for the systematic alteration of the molecule's properties to optimize its therapeutic effects. researchgate.net

The strategic importance of this scaffold lies in its ability to serve as a starting point for the synthesis of diverse molecular architectures. For instance, the piperazine ring can be found in a multitude of pharmaceuticals across various therapeutic areas, including psychiatry, oncology, and infectious diseases. ontosight.ai The 4-chlorobenzyl group, in turn, can contribute to the binding affinity and specificity of the compound to its biological target.

The following table highlights some of the key therapeutic areas where derivatives of the this compound scaffold have been investigated:

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Inhibition of cancer cell growth nih.gov |

| Infectious Diseases | Antibacterial and antifungal properties nih.govresearchgate.netmdpi.com |

| Central Nervous System | Anxiolytic and skeletal muscle relaxant effects nih.gov |

| Virology | Anti-HIV activity researchgate.net |

Overview of Key Research Trajectories and Emergent Themes

Current research involving this compound and its derivatives is characterized by several key trends. One prominent trajectory is the synthesis of hybrid molecules, where the this compound scaffold is combined with other biologically active moieties to create compounds with enhanced or novel therapeutic properties. For example, researchers have synthesized piperazine-hybridized coumarin (B35378) indolylcyanoenones that have shown potent antibacterial activity. mdpi.comnih.gov

Another emergent theme is the use of computational studies, such as molecular docking, to predict how these compounds will interact with their biological targets. nih.govnih.gov This in silico approach helps to rationalize the design of new derivatives and prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process.

Furthermore, there is a continued focus on exploring the full therapeutic potential of this scaffold. Researchers are systematically modifying the core structure and evaluating the resulting compounds for a wide range of biological activities, from anticancer and antimicrobial to CNS effects. nih.govnih.govresearchgate.net This comprehensive approach ensures that the valuable properties of the this compound scaffold are fully leveraged in the search for new medicines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2 |

InChI Key |

NCKDJZCVHKZFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Chloro Benzyl Piperazine

Diverse Synthetic Pathways to 2-(4-Chloro-benzyl)-piperazine and its Precursors

The synthesis of this compound and its precursors can be achieved through various routes, often involving multi-step sequences. These pathways are designed to construct the core piperazine (B1678402) ring and introduce the desired substituents in a controlled manner.

Multi-Step Synthesis Approaches and Reaction Conditions

The construction of the this compound scaffold typically begins with commercially available starting materials and proceeds through a series of well-established chemical transformations. One common strategy involves the initial preparation of a substituted piperazine precursor, which is then further functionalized.

A prevalent method for synthesizing related N-aryl-N'-benzylpiperazines involves the condensation of an appropriately substituted aniline (B41778) with a bis(2-haloethyl)amine derivative. For instance, the synthesis of related compounds has been achieved through the reaction of N-aryl-N',N'-bis(2-chloroethyl)amine with a substituted benzylamine (B48309) in a suitable solvent like toluene (B28343) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate. google.com

Another approach involves the sequential functionalization of the piperazine ring. This can begin with the protection of one of the nitrogen atoms of piperazine, followed by the introduction of the 4-chlorobenzyl group at the other nitrogen. Subsequent deprotection allows for further derivatization at the first nitrogen atom. For example, N-Boc-piperazine can be reacted with an appropriate electrophile, followed by deprotection and subsequent reaction with 4-chlorobenzyl chloride. mdpi.com

The synthesis of precursors often involves multiple steps. For example, the preparation of 1-(4-chlorobenzyl)piperazine, a closely related isomer, can be achieved by reacting piperazine with 4-chlorobenzyl chloride. prepchem.com In a specific example, piperazine was heated with 4-chlorobenzyl chloride in toluene in the presence of catalytic amounts of DMF and KI. lookchem.com The reaction progress is monitored, and upon completion, the product is isolated and purified. lookchem.com

A multi-step synthesis for a key intermediate in the preparation of Coenzyme Q analogues involves a sequence starting from 3,4,5-trimethoxytoluene, which undergoes bromination, methoxylation, and oxidation to yield a functionalized benzoquinone. researchgate.net This intermediate can then be coupled with N-benzylpiperazine. researchgate.net

The table below summarizes a representative multi-step synthesis for a related piperazine derivative, highlighting the reaction conditions and intermediates.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Piperazine, 4-Chlorobenzyl chloride | Toluene, DMF, KI, 80°C then reflux | 1-(4-Chlorobenzyl)piperazine | Not specified | lookchem.com |

| 2 | 1-p-chlorobenzyl-piperazine, 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido-(2,3-d)pyrimidine | Not specified | 2-(4'-p-chlorobenzyl-piperazino)-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido(2,3-d)pyrimidine | 74 | prepchem.com |

| 3 | (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide | Hydrolysis | {2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}acetic acid (Cetirizine) | Not specified | google.com |

Catalytic and Stereoselective Synthetic Strategies

The development of catalytic and stereoselective methods is crucial for the efficient and enantiomerically pure synthesis of chiral piperazine derivatives. While specific catalytic stereoselective syntheses for this compound are not extensively detailed in the provided results, general principles and related examples offer valuable insights.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. For instance, the Buchwald-Hartwig amination can be employed to couple an aryl halide with a piperazine derivative. This methodology has been used in the synthesis of various piperazine-containing drug molecules. mdpi.com

Stereoselective alkylation of chiral piperazine precursors is another important strategy. For example, the stereoselective alkylation of chiral 2-methyl-4-protected piperazines has been reported, highlighting the ability to control the stereochemistry at the C2 position. google.com Such methods could potentially be adapted for the synthesis of enantiomerically enriched this compound.

The synthesis of diketopiperazines, which share a related structural core, has been achieved through catalytic asymmetric intramolecular Tsuji–Trost allylation. acs.org This reaction, catalyzed by a palladium complex with a chiral ligand, proceeds with high enantioselectivity. acs.org This demonstrates the potential of transition-metal catalysis in constructing complex chiral piperazine-containing scaffolds.

Furthermore, the stereoselective synthesis of β-lactams, another class of heterocyclic compounds, often relies on the Staudinger reaction between a ketene (B1206846) and an imine. The stereochemical outcome of this reaction can be controlled to produce specific diastereomers. tandfonline.com While not directly applicable to piperazine synthesis, it showcases the importance of stereocontrol in heterocyclic chemistry.

Optimization of Reaction Yields and Laboratory-Scale Scalability

Optimizing reaction conditions is essential for maximizing yields and ensuring the scalability of a synthetic route from the laboratory to an industrial setting. This involves a systematic investigation of various parameters, including solvents, temperature, reaction time, and the nature of catalysts and reagents.

The choice of solvent can significantly impact reaction outcomes. For example, in the synthesis of N-benzyl-4-piperidinecarboxylate, methanol (B129727) was used as the solvent for the benzylation step. The workup procedure, involving extraction and drying, is also critical for obtaining a pure product.

For large-scale synthesis, factors such as cost of reagents, ease of purification, and safety become paramount. The optimization of the synthesis of a key intermediate for Infigratinib involved a four-step procedure starting from commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene, with a 71% yield for the final urea (B33335) formation step. mdpi.com

Chemical Transformations and Functionalization Strategies

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. The primary sites for functionalization are the nitrogen atoms of the piperazine ring and the aromatic rings.

N-Alkylation and N-Acylation Reactions on the Piperazine Ring

The secondary amine in the piperazine ring of this compound is a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperazine nitrogen. This can be achieved by reacting the piperazine derivative with an alkyl halide or by reductive amination. mdpi.com For example, the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a key step in the synthesis of a related compound. mdpi.com In another example, the synthesis of CXCR4 antagonists involved the alkylation of a piperazine-containing intermediate with an alkyl bromide. nih.gov

N-Acylation: This involves the introduction of an acyl group, typically from an acyl chloride or a carboxylic acid activated with a coupling agent. researchgate.net For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was achieved through nucleophilic substitution reactions of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. vulcanchem.com The reaction of piperazine with chloroacetyl chloride in dry acetone (B3395972) is another example of N-acylation. researchgate.net

The table below provides examples of N-alkylation and N-acylation reactions on piperazine derivatives.

| Reaction Type | Piperazine Derivative | Reagent | Product | Reference |

| N-Alkylation | 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Trazodone precursor | mdpi.com |

| N-Acylation | 1-(4-Chlorobenzhydryl)piperazine | Benzoyl chloride | 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine | vulcanchem.com |

| N-Alkylation | N-benzylpiperazine | 2-Chloromethyl-5,6-dimethoxy-3-methyl- prepchem.combenzoquinone | 2-(4-benzyl-piperazin-1-ylmethyl)-5,6-dimethoxy-3-methyl- prepchem.combenzoquinone | researchgate.net |

Selective Introduction of Substituents on Aromatic Rings and Heterocycles

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the 4-chlorophenyl ring or by attaching various heterocyclic moieties.

Substitution on the Aromatic Ring: While the 4-chlorophenyl ring is already substituted, further modifications can be envisioned through electrophilic aromatic substitution reactions, although the chloro substituent is deactivating. Alternatively, nucleophilic aromatic substitution (SNA_r) could be possible under certain conditions, or the chloro group could be transformed via cross-coupling reactions. For instance, the synthesis of Avapritinib involves SN_Ar reactions to couple N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate. mdpi.com

Attachment of Heterocycles: The piperazine nitrogen can be used to link to a variety of heterocyclic systems. For example, 2,4-dichloroquinazoline (B46505) can be reacted with N-substituted piperazines to obtain a series of 4-chloro-2-(4-piperazin-1-yl)quinazolines. researchgate.net In another study, N-substituted piperazines were reacted with 2-chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide to produce thiazole-piperazine derivatives. tandfonline.com These examples highlight the versatility of the piperazine core in constructing complex molecules with diverse heterocyclic components.

Synthesis of Diverse Analogs for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound, the synthesis of a diverse array of analogs allows researchers to probe the influence of different functional groups and structural motifs on the compound's pharmacological profile. These synthetic efforts typically focus on modifications at the N1 and N4 positions of the piperazine ring and on the aromatic benzyl (B1604629) moiety.

The piperazine ring is a particularly attractive scaffold in drug discovery due to its structural features. dntb.gov.ua Its two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to modulate properties like receptor affinity, selectivity, and pharmacokinetics. researchgate.net Synthetic strategies such as N-alkylation and N-acylation are commonly employed to generate libraries of derivatives for biological screening. mdpi.com

Systematic Derivatization for SAR Studies

The generation of analogs of this compound involves several key synthetic approaches:

N-Alkylation and N-Acylation: The secondary amine of a mono-substituted piperazine is a versatile handle for introducing a wide range of substituents. Nucleophilic substitution reactions with various alkyl halides or acylation with benzoyl chlorides are common methods. vulcanchem.com For instance, reacting 1-(4-chlorobenzhydryl)piperazine with different benzoyl chlorides has been used to create a series of N-acyl derivatives. vulcanchem.com Similarly, reductive amination using aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful technique for N-alkylation. mdpi.com

Modification of the Benzyl Moiety: The 4-chloro substituent on the benzyl ring is a critical feature, but its position and nature can be varied to explore electronic and steric effects. Analogs can be synthesized using different substituted benzyl chlorides in the initial alkylation of piperazine. For example, derivatives with bromo, methyl, or trifluoromethyl groups on the benzyl ring have been synthesized to study their impact on activity against various biological targets. mdpi.com

Multi-component Reactions: More complex analogs are often constructed using multi-step synthetic sequences or multi-component reactions. For example, piperazine intermediates can be coupled with other heterocyclic systems to create hybrid molecules with potentially novel activities. A class of piperazine hybridized coumarin (B35378) indolylcyanoenones was synthesized by first reacting 4-chloro coumarin with piperazine, followed by condensation with cyanoacetic acid, and finally reacting the resulting intermediate with various indole (B1671886) aldehydes. nih.gov

These synthetic explorations have led to the identification of derivatives with a range of biological activities, from antibacterial to anticancer and central nervous system effects. The data gathered from screening these analogs provides crucial insights into the pharmacophore, guiding the design of more potent and selective therapeutic agents.

Research Findings on Synthesized Analogs

The following tables summarize the findings from various research endeavors focused on synthesizing and evaluating piperazine derivatives, providing insights into their structure-activity relationships.

Table 1: Antibacterial Piperazine-Coumarin Hybrid Analogs

This table presents data on piperazine hybridized coumarin indolylcyanoenones, where modifications on the indole ring and N-benzylation of the indole nitrogen were explored for their effect on antibacterial activity.

| Compound ID | Structure | Modification | Biological Activity (MIC, µg/mL) | Source |

| 5e | 6-Bromo on indole | S. aureus 26003: 4; S. aureus 25923: 2 | nih.gov | |

| 5f | 6-Methyl on indole | P. aeruginosa: 2 | nih.gov | |

| 11f | N-(4-chlorobenzyl) on indole | P. aeruginosa ATCC 27853: 1 | nih.gov |

*Data sourced from a study on piperazine hybridized coumarin indolylcyanoenones. nih.gov The results indicate that substitution on the indole core, such as with a 6-bromo or 6-methyl group, enhances antibacterial efficacy. nih.gov Notably, the introduction of a 4-chlorobenzyl group onto the indole nitrogen (compound 11f ) resulted in prominent inhibition of Pseudomonas aeruginosa, four-fold more effective than the reference drug norfloxacin. nih.gov

Table 2: Anticancer Benzhydryl Piperazine Derivatives

This table details a series of benzhydryl piperazine derivatives evaluated for their anticancer properties against various human cancer cell lines. The core structure is related to this compound, with the benzyl group replaced by a benzhydryl moiety and derivatization at the N4 position.

| Compound ID | Structure | R Group | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. A-549 (Lung) | IC50 (µM) vs. MIAPaCa-2 (Pancreatic) | Source |

| 3a | Diethylamino | 6.76 | - | - | jneonatalsurg.com | |

| 3c | Pyrrolidin-1-yl | 4.63 | 5.71 | 30.11 | jneonatalsurg.com | |

| 3d | Morpholino | 10.21 | - | 12.76 | jneonatalsurg.com | |

| 3e | Piperidin-1-yl | - | - | 6.05 | jneonatalsurg.com |

Table 3: Antimycobacterial Piperazine Conjugates

This table highlights the structure-activity relationships of piperazine derivatives tested for their antimycobacterial activity. The study explored the impact of bulky lipophilic groups attached to the piperazine nitrogen.

| Compound Class | General Structure | W Group | Activity | Source |

| Benzylpiperazine | Benzyl | MIC = 13.41 µM vs. M. tuberculosis H37Rv | mdpi.com | |

| Diphenylmethylpiperazine | Diphenylmethyl (Benzhydryl) | MIC = 11.53 µM vs. M. tuberculosis H37Rv | mdpi.com |

*Data sourced from a review on N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates. mdpi.com The findings suggest that incorporating bulky, lipophilic moieties like benzyl and particularly diphenylmethyl (benzhydryl) groups at the piperazine nitrogen can significantly improve activity against Mycobacterium tuberculosis. mdpi.com

Spectroscopic and Advanced Structural Elucidation of 2 4 Chloro Benzyl Piperazine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of piperazine (B1678402) derivatives in solution and the solid state. The spectra of these molecules are often complex due to conformational dynamics, such as the ring inversion of the piperazine core and restricted rotation around certain bonds. rsc.orgrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. For instance, in substituted piperazines, the protons on the piperazine ring (NCH₂) typically appear as a set of signals in the aliphatic region of the ¹H NMR spectrum. researchgate.netmdpi.com The presence of substituents and their electronic effects can cause these signals to become broad or split into multiple distinct peaks at room temperature. rsc.orgresearchgate.net This phenomenon often indicates the presence of multiple conformers in slow exchange on the NMR timescale. rsc.orgnih.gov

Temperature-dependent NMR studies are particularly insightful for analyzing the conformational behavior of piperazine derivatives. rsc.orgrsc.org By recording spectra at different temperatures, it is possible to observe the coalescence of signals, where distinct peaks from different conformers merge into a single, averaged signal at higher temperatures. nih.gov From the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for the conformational interchange, such as ring inversion or amide bond rotation, can be calculated, with typical values ranging from 56 to 80 kJ mol⁻¹. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to map out the connectivity within the piperazine ring and its substituents. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of ¹³C NMR peaks. nih.gov

The table below presents typical NMR chemical shift ranges for protons in substituted piperazine derivatives, based on data from analogous structures.

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Piperazine CH₂ (aliphatic) | 2.80 - 4.00 | 43.0 - 50.0 |

| Benzyl (B1604629) CH₂ | 3.50 - 5.30 | 50.0 - 70.0 |

| Aromatic CH (Chlorophenyl) | 7.20 - 7.40 | 128.0 - 134.0 |

Data compiled from analogous compounds reported in the literature. mdpi.comnih.govrsc.org

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. Studies on various piperazine derivatives have consistently shown that the six-membered piperazine ring adopts a stable chair conformation. iucr.orgnih.govresearchgate.net

In the crystal structure of piperazine analogs, the substituents can occupy either axial or equatorial positions on the chair conformer. The specific orientation is determined by steric and electronic factors. For example, in the structure of 1,4-Dibenzylpiperazine, both benzyl groups are found in equatorial positions to minimize steric hindrance. researchgate.net The analysis of single crystal diffraction data reveals the exact spatial arrangement of the 4-chlorobenzyl group relative to the piperazine ring.

Crystallographic studies also elucidate intermolecular interactions, such as hydrogen bonding. In piperazine itself, molecules are linked into sheets via N-H···N hydrogen bonds. iucr.org For substituted analogs like 2-(4-chloro-benzyl)-piperazine, similar intermolecular forces, including potential weak C-H···Cl or C-H···π interactions, dictate the crystal packing.

The table below summarizes crystallographic data for representative piperazine analogs, illustrating typical parameters obtained from single crystal X-ray diffraction.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | Piperazine ring in chair conformation. nih.gov |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | Two distinct conformers exist in the solid state. nih.gov |

| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | Orthorhombic | P bca | Piperazine ring adopts a chair conformation. nih.gov |

Conformational Analysis and Stereochemical Investigations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational preferences. Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

As established by X-ray crystallography and NMR, the piperazine ring predominantly exists in a chair conformation. iucr.orgnih.gov This chair can undergo a ring-flipping process, interconverting the axial and equatorial positions of the substituents. For a 2-substituted piperazine, such as the title compound, there is a conformational equilibrium between the conformer with the 4-chlorobenzyl group in an axial position and one with it in an equatorial position.

The presence of a substituent at the C2 position of the piperazine ring renders the molecule chiral. Therefore, this compound exists as a pair of enantiomers: (R)-2-(4-chloro-benzyl)-piperazine and (S)-2-(4-chloro-benzyl)-piperazine. The absolute stereochemistry is a critical aspect of its identity, as different enantiomers can have distinct biological activities.

Chiroptical Spectroscopy for Enantiomeric Characterization

Since this compound is a chiral molecule, its enantiomers can be distinguished and characterized using chiroptical spectroscopy techniques. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. documentsdelivered.com

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. Enantiomers will rotate light in equal and opposite directions.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce CD spectra that are mirror images of each other. nih.gov For example, studies on other chiral molecules have demonstrated that the (R,R) and (S,S) enantiomers result in perfectly symmetrical, opposing signals across the entire wavelength range, providing a definitive method for enantiomeric assignment. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD, measuring the differential absorption of circularly polarized light in the vibrational transition region of the electromagnetic spectrum. mdpi.comrsc.org It is highly sensitive to the absolute configuration and conformation of a molecule in solution. mdpi.com A combined experimental and theoretical approach, where the experimental VCD spectrum is compared to quantum chemical predictions, can be a powerful tool for determining the absolute configuration of chiral piperazine derivatives.

These chiroptical techniques are essential for confirming the enantiomeric purity of a sample and assigning the absolute configuration of the stereocenter at the C2 position of the piperazine ring.

Computational and Theoretical Chemistry of 2 4 Chloro Benzyl Piperazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and related properties of molecular systems. nih.govmdpi.com These methods have been applied to piperazine (B1678402) derivatives to predict their geometry, reactivity, and spectroscopic signatures with a high degree of accuracy. tandfonline.comorientjchem.org

The electronic properties of a molecule are crucial determinants of its chemical reactivity and biological activity. DFT calculations are frequently used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For piperazine-containing compounds, these calculations help predict sites susceptible to electrophilic or nucleophilic attack. chemrxiv.org Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netdergipark.org.tr Natural Bond Orbital (NBO) analysis further clarifies charge delocalization and intramolecular interactions, contributing to the understanding of the molecule's stability. researchgate.net

Table 1: Representative Frontier Orbital Energies Calculated for Piperazine Derivatives

| Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Piperidine Derivative (BCMTP) | B3LYP/6-31G(d,p) | -5.79 | -1.74 | 4.05 | researchgate.net |

| Quinoline Derivative | B3LYP/6-311G(d,p) | -6.44 | -2.41 | 4.03 | nih.gov |

| Triazole Derivative | B3LYP/6-31G | -6.32 | -1.02 | 5.30 | mdpi.com |

This table is interactive. You can sort and filter the data.

Quantum chemical methods are highly effective in simulating vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra. tandfonline.com By calculating theoretical spectra and comparing them with experimental data, researchers can confirm molecular structures and gain detailed insights into vibrational modes and chemical environments of atoms. orientjchem.orgdergipark.org.tr

DFT calculations can predict the vibrational frequencies corresponding to specific functional groups, such as the C-Cl, C-N, and N-H bonds within 2-(4-chloro-benzyl)-piperazine derivatives. The potential energy distribution (PED) analysis is often used to assign calculated vibrational modes to specific atomic motions. chemrxiv.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which typically show a strong linear correlation with experimental values, aiding in structural elucidation. dergipark.org.tr

Table 2: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for a Piperazine Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3350 | 3345 | Piperazine N-H group |

| C-H stretch (aromatic) | 3050 | 3055 | Chlorobenzyl ring C-H |

| C-N stretch | 1280 | 1275 | Piperazine ring C-N |

| C-Cl stretch | 750 | 748 | Chlorobenzyl C-Cl bond |

Note: Data are representative and compiled from typical values found in studies on similar structures. tandfonline.comchemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum calculations.

The piperazine ring typically adopts a stable chair conformation. researchgate.net However, the orientation of the 4-chlorobenzyl substituent can vary. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. These simulations can also incorporate explicit solvent molecules to study how the solvent environment influences conformational preferences and molecular flexibility. researchgate.net The presence of polar solvents can stabilize certain conformations over others due to differing dipole moments, an effect that is crucial for understanding the molecule's behavior in biological systems. researchgate.net

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is a cornerstone of structure-based drug design and has been extensively used to explore the therapeutic potential of this compound derivatives against a wide range of biological targets. nih.govnih.govnih.govrsc.org

Docking studies have successfully predicted the binding modes of piperazine derivatives in various receptors, including those relevant to cancer, central nervous system disorders, and infectious diseases. nih.govnih.govconnectjournals.com These studies calculate a docking score or binding energy, which estimates the binding affinity of the ligand for the protein. Analysis of the docked pose reveals critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Table 3: Summary of Molecular Docking Studies for this compound Derivatives

| Biological Target | PDB ID | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Therapeutic Area | Source |

|---|---|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | Quinazolinone | -8.76 | Met769, Lys721 | Anticancer | nih.gov |

| GABA-A Receptor | 1A79 | Acetamide | -7.5 | Tyr97, Phe99 | CNS Agents | nih.gov |

| Butyrylcholinesterase (BChE) | 4BDS | Carboxylic Acid | -9.2 | Trp82, His438 | Alzheimer's Disease | nih.gov |

| Androgen Receptor | 2AX6 | Arylpiperazine | -10.1 | Gln711, Arg752 | Anticancer | nih.gov |

This table is interactive. You can sort and filter the data.

Target Identification and Binding Mode Predictions

Computational approaches are pivotal in identifying the biological targets of this compound derivatives and predicting how they interact with these targets at a molecular level. Molecular docking and molecular dynamics simulations are the primary tools used for this purpose.

Research has shown that benzylpiperazine derivatives can be designed as multi-target-directed ligands (MTDLs), particularly for complex neurodegenerative conditions like Alzheimer's disease. jneonatalsurg.com In silico evaluations, including molecular docking and molecular dynamics simulations, have been employed to investigate the dual inhibitory potential of these compounds against key pathological targets: acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com These studies revealed that specifically designed benzylpiperazine derivatives exhibited strong binding affinities and formed stable interactions within the binding sites of both AChE and Aβ, often surpassing the performance of standard inhibitors. jneonatalsurg.com

Similarly, computational studies on related piperazine-based compounds have identified other potential targets. For instance, derivatives have been docked into the binding pocket of the GABA-A receptor, a key target for agents acting on the central nervous system. eurekaselect.com Other research has focused on identifying sigma receptor 1 (S1R) ligands from collections of piperidine/piperazine-based compounds. rsc.orgnih.gov Molecular dynamics simulations in these studies helped to reveal the crucial amino acid residues involved in the ligand-receptor interactions. rsc.orgnih.gov Further investigations have identified piperazine derivatives as potential inhibitors of monoamine oxidase A (MAO-A) and tubulin, with docking studies elucidating the specific binding modes within the active sites of these enzymes. nih.govrsc.org The binding of a benzylpiperazine derivative to the colchicine (B1669291) binding site of tubulin has been suggested through molecular modelling. rsc.org

The table below summarizes the identified targets and key interacting residues for derivatives of this compound based on computational predictions.

| Target Protein | Key Interacting Residues (Predicted) | Computational Method | Reference |

| Acetylcholinesterase (AChE) | Not specified in abstract | Molecular Docking, Molecular Dynamics | jneonatalsurg.com |

| Beta-Amyloid (Aβ1–42) | Not specified in abstract | Molecular Docking, Molecular Dynamics | jneonatalsurg.com |

| GABA-A Receptor | Not specified in abstract | Molecular Docking | eurekaselect.com |

| Sigma Receptor 1 (S1R) | Not specified in abstract | Molecular Docking, Molecular Dynamics | rsc.orgnih.gov |

| Monoamine Oxidase A (MAO-A) | Positioned close to FAD cofactor | Molecular Docking | nih.gov |

| Tubulin (Colchicine site) | Not specified in abstract | Molecular Modelling | rsc.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with potential biological activity. nih.govsysrevpharm.org

For piperazine-based compounds, pharmacophore models have been successfully developed to identify potent antagonists for targets like the CCR5 receptor, which is relevant in anti-HIV-1 drug discovery. nih.gov A highly predictive pharmacophore model for piperidine- and piperazine-based CCR5 antagonists was generated, consisting of five features: two hydrogen bond acceptors and three hydrophobic groups. nih.gov This model demonstrated a high correlation coefficient (r = 0.920) and was validated using a test set of 78 molecules, proving effective in classifying active and inactive compounds. nih.gov Such validated models are invaluable for virtual screening to discover new chemical entities with desired therapeutic actions. nih.govfrontiersin.org

The process of pharmacophore-based virtual screening involves several steps:

Hypothesis Generation: A set of active ligands is used to generate common pharmacophore hypotheses that encapsulate the key structural features for receptor binding. dovepress.com

Model Validation: The generated models are validated using test sets and statistical methods like Fischer's randomization to ensure they are not a result of chance correlation. nih.govmedsci.org

Database Screening: The best, validated pharmacophore model is used as a 3D query to search chemical databases (e.g., ZINC, ChemDiv, Asinex) for compounds that match the pharmacophoric features. frontiersin.orgmedsci.org

Hit Refinement: The retrieved hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to prioritize promising candidates. frontiersin.orgmedsci.org

This combined approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of novel leads by efficiently narrowing down vast chemical spaces to a manageable number of compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. meilerlab.orgfiveable.melibretexts.org These models are built by relating molecular descriptors (physicochemical properties or theoretical values) to a measured response variable, such as biological activity. libretexts.orgslideshare.net

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed variations in their biological activities. sysrevpharm.org A typical QSAR model can be represented by the mathematical function: Activity = f (physicochemical properties and/or structural properties) + error libretexts.org

For derivatives of this compound, QSAR studies are crucial for optimizing lead compounds. By developing a statistically significant QSAR model, researchers can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental work. sysrevpharm.orgfiveable.me

The development of a robust QSAR model involves several key steps: libretexts.org

Data Set Selection: A dataset of compounds with known biological activities and structural diversity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometric, electronic) are calculated for each compound.

Variable Selection & Model Construction: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build the mathematical model. sysrevpharm.orgfiveable.me

Model Validation: The predictive power of the model is rigorously evaluated using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. dovepress.com

Preclinical Pharmacological and Biological Investigations of 2 4 Chloro Benzyl Piperazine Analogs

Target Receptor and Enzyme Binding/Functional Assays

The initial stages of preclinical evaluation for 2-(4-chloro-benzyl)-piperazine analogs typically involve a comprehensive assessment of their binding affinities and functional activities at various molecular targets. This screening is crucial for identifying primary mechanisms of action and potential off-target effects.

Receptor Affinity and Selectivity Profiling (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

Analogs of this compound have demonstrated significant interactions with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. The affinity for these receptors is highly dependent on the specific structural modifications of the piperazine (B1678402) ring.

Chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter (DAT), with some derivatives showing preferential affinity for DAT over sigma receptors. nih.gov Structure-activity relationship studies on N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have led to the identification of potent and enantioselective D3 receptor antagonists. mdpi.com Some of these compounds exhibit high affinity for the D3 receptor (Ki = 1 nM) with approximately 400-fold selectivity over the D2 receptor subtype. mdpi.com Furthermore, modifications to the piperazine scaffold have yielded antagonists for the dopamine D4 receptor. nih.gov

In addition to dopamine receptors, these analogs have been shown to interact with various serotonin (5-HT) receptor subtypes. For instance, N-(2-benzofuranylmethyl)-N′-[4-(2-fluoroethoxy)benzyl]piperazine has been evaluated for its affinity at 5-HT1A and 5-HT2B receptors. mdpi.com The affinity for these receptors is a key consideration in the development of neuropsychiatric drugs, as modulation of serotonergic pathways is implicated in conditions like anxiety and depression. nih.gov

The table below summarizes the receptor binding affinities for selected this compound analogs and related derivatives.

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) | Selectivity |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High Affinity | Selective for DAT |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides | Dopamine D3 Receptor | 1 nM | ~400-fold vs. D2 |

| N-(2-benzofuranylmethyl)-N′-(alkoxybenzyl)piperazines | Sigma-1 Receptor | 2.6 nM | Selective vs. Sigma-2 |

| 4-chloro or 4-methoxy substituted benzylpiperazines | Sigma Receptor | 1 nM and 0.6 nM respectively | - |

Enzyme Inhibition Kinetics and Mechanism (e.g., Cholinesterase, Topoisomerase, ADME enzymes)

The inhibitory activity of this compound analogs against various enzymes has been a significant area of investigation, revealing potential applications in neurodegenerative diseases and oncology.

Cholinesterase Inhibition: Several piperazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. ijrrjournal.comnih.govnih.govnih.gov For example, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was found to be a selective inhibitor of AChE with a Ki value of 10.18 µM. nih.gov The mode of inhibition for many of these derivatives has been determined to be competitive. nih.gov Such selective AChE inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net

Topoisomerase Inhibition: Piperazine derivatives have also been explored for their anticancer properties, with some compounds demonstrating inhibitory activity against topoisomerase IIα, an enzyme essential for DNA replication and cell division. nih.govscitechdaily.com The inhibition of topoisomerase II leads to DNA damage and apoptosis in rapidly proliferating cancer cells. nih.govfrontiersin.orgnih.gov

ADME Enzyme Inhibition: The interaction of piperazine analogs with drug-metabolizing enzymes is a critical aspect of their preclinical evaluation. Some phenylsulfonyl piperazine derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. rsc.orgnih.gov Additionally, certain benzylpiperazine and benzylpiperidine-based compounds have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. drugbank.comwikipedia.org

The following table presents the enzyme inhibition data for representative piperazine analogs.

| Compound/Analog Class | Target Enzyme | Inhibition Metric (IC50/Ki) | Mechanism of Inhibition |

| Piperazine derivatives | Acetylcholinesterase (AChE) | IC50: 4.59-6.48 µM | Competitive ijrrjournal.comnih.gov |

| Piperazine derivatives | Butyrylcholinesterase (BChE) | IC50: 4.85-8.35 µM | Competitive ijrrjournal.comnih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Acetylcholinesterase (AChE) | Ki: 10.18 µM | Competitive nih.gov |

| Phenylsulfonyl piperazine derivatives | α-Amylase | - | - |

| Benzylpiperazine-based compounds | Monoacylglycerol Lipase (MAGL) | Good inhibition potency | Reversible drugbank.comwikipedia.org |

| Sulfonyl piperazine compounds | Topoisomerase IIα | - | - |

Ion Channel Modulation Studies

Emerging research has pointed towards the interaction of piperazine derivatives with various ion channels, suggesting another facet of their pharmacological activity. Certain novel diphenylpiperazine derivatives have been synthesized and evaluated for their ability to block T-type calcium channels. nih.gov A series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols also demonstrated potent calcium entry-blocking activity in rat hippocampal pyramidal neurons. researchgate.net Furthermore, some highly substituted β-lactams and 2-ketopiperazine derivatives have been identified as antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold sensation and pain. nih.gov The sigma-1 receptor, a target for some piperazine analogs, is known to modulate voltage-dependent Ca2+ and K+ channels, suggesting an indirect mechanism of ion channel regulation. mdpi.com

Cellular Assays and Signal Transduction Pathway Studies

To bridge the gap between molecular interactions and physiological responses, preclinical studies of this compound analogs include a variety of cell-based assays. These studies provide insights into the cellular consequences of target engagement, such as effects on cell survival and intracellular signaling.

Cell Viability and Proliferation Studies (e.g., Anticancer activity in cell lines)

A significant body of research has focused on the cytotoxic and antiproliferative effects of piperazine derivatives in various cancer cell lines. These compounds have shown promise as potential anticancer agents. For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibitory activity against a panel of cancer cell lines, including those from the liver, breast, and colon. scitechdaily.com

Novel vindoline-piperazine conjugates, particularly those with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents, have demonstrated potent antiproliferative activity across 60 human tumor cell lines. One such conjugate showed a 50% growth inhibition (GI50) value of 1.00 μM on the breast cancer MDA-MB-468 cell line. The mechanisms underlying these antiproliferative effects are multifaceted and can include the induction of apoptosis and inhibition of microtubule synthesis. scitechdaily.com

The table below showcases the anticancer activity of selected piperazine derivatives in various cancer cell lines.

| Compound/Analog Class | Cancer Cell Line | Activity Metric (IC50/GI50) |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, Breast, Colon | Micromolar concentrations scitechdaily.com |

| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | Breast (MDA-MB-468) | GI50 = 1.00 μM |

| Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) | Non-small cell lung (HOP-92) | GI50 = 1.35 μM |

Intracellular Signaling Pathway Modulation (e.g., cAMP, calcium flux, gene expression)

The interaction of this compound analogs with their molecular targets can trigger a cascade of intracellular signaling events. As previously mentioned, some piperazine derivatives can directly block calcium channels, thereby affecting intracellular calcium flux. researchgate.netnih.gov The antagonism of sigma-1 receptors by certain analogs can also indirectly modulate Ca2+ flux at the endoplasmic reticulum-mitochondria interface. mdpi.com

While direct modulation of cyclic AMP (cAMP) by these specific analogs is not extensively documented, their interaction with G protein-coupled receptors like dopamine and serotonin receptors suggests a potential influence on cAMP signaling pathways. mdpi.com Agonists of these receptors are known to increase intracellular cAMP levels by activating adenylyl cyclase. mdpi.com

Furthermore, some piperazine derivatives have been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation. ijrrjournal.com Another study revealed that a piperazine derivative can regulate global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α), a key component of the integrated stress response pathway. mdpi.comrsc.org The inhibition of topoisomerase by piperazine analogs can also indirectly affect gene expression by altering DNA topology.

Anti-inflammatory and Antimicrobial Activity in Cell Cultures

The therapeutic potential of piperazine derivatives, including analogs of this compound, has been explored in various in vitro settings to determine their anti-inflammatory and antimicrobial properties. These studies provide foundational knowledge on the cellular and molecular mechanisms through which these compounds may exert their effects.

A series of benzhydrylpiperazine-based compounds were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. One notable analog, compound 9d , which features a 4-chloro substitution on a terminal phenyl ring, demonstrated potent inhibition of both COX-2 (IC50 = 0.25 ± 0.03 μM) and 5-LOX (IC50 = 7.87 ± 0.33 μM) nih.gov. This dual-inhibition profile is significant as it can offer a broader anti-inflammatory effect compared to selective COX-2 inhibitors. The inhibitory concentrations suggest a high potency, outperforming standard drugs like celecoxib (B62257) for COX-2 and zileuton (B1683628) for 5-LOX nih.gov.

In the realm of antimicrobial research, various piperazine derivatives have been synthesized and screened against a panel of pathogenic microbes. For instance, a series of N-alkyl and N-aryl piperazine derivatives showed promising antibacterial activity against resistant microbial strains nih.gov. Another study focused on s-triazine derivatives incorporating a 4-benzyl piperazine moiety, which were found to be active against several Gram-positive and Gram-negative bacterial strains nih.gov.

Furthermore, newly synthesized piperazine derivatives have been evaluated for their activity against a range of bacteria and fungi. One study reported that many of their synthesized compounds exhibited significant antimicrobial and antifungal properties when tested against species such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans nih.gov. Similarly, a study on novel pyrimidine-piperazine hybrids identified compounds with excellent antimicrobial activity against P. aeruginosa researchgate.net. Another investigation into piperazine-containing benzothiazinones revealed a compound, TZY-5-84, with potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, and effectiveness against intracellular bacilli within infected macrophages nih.gov.

The collective findings from these in vitro studies underscore the potential of the piperazine scaffold, particularly with halogenated benzyl (B1604629) substitutions, as a promising template for the development of new anti-inflammatory and antimicrobial agents.

Table 1: In Vitro Anti-inflammatory Activity of a 4-Chloro-substituted Benzhydrylpiperazine Analog (Compound 9d) nih.gov

| Enzyme Target | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) |

| COX-2 | 0.25 ± 0.03 | Celecoxib | 0.36 ± 0.023 |

| 5-LOX | 7.87 ± 0.33 | Zileuton | 14.29 ± 0.173 |

In Vivo Preclinical Efficacy Models (Animal Studies)

Building upon promising in vitro results, analogs of this compound have been advanced to in vivo animal models to assess their efficacy in more complex biological systems. These studies are crucial for understanding the therapeutic potential of these compounds in various disease states.

Evaluation in Specific Disease Models (e.g., neuroinflammation, pain, seizure, infection models)

The versatility of the piperazine scaffold has led to its evaluation in a range of disease models. In the context of inflammation and pain, a benzhydrylpiperazine derivative with a 4-chloro substitution, compound 9d , demonstrated a significant anti-inflammatory response in a paw edema model. This effect was accompanied by a reduction in pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), along with an increase in the anti-inflammatory cytokine IL-10 nih.gov. Notably, this compound also exhibited effective pain reduction, comparable to the standard drug indomethacin (B1671933) nih.gov. Other studies have also confirmed the anti-inflammatory and analgesic properties of piperazine derivatives in models like the carrageenan-induced paw edema test and the formalin model of tonic pain nih.govnih.gov. For example, a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety, including a 4-chlorobenzoyl analog (M2 ), showed favorable anti-inflammatory activity in xylol-induced ear edema and carrageenan-induced paw edema in mice nih.gov.

In the field of neuroscience, piperazine analogs have been investigated for their potential in managing neurological disorders. A study on 2-benzylglutarimides identified 2-(4-chlorobenzyl)glutarimide as a promising anticonvulsant candidate. This compound was effective against seizures induced by maximal electroshock (MES) and pentylenetetrazol in mice, with a pharmacological profile resembling that of the clinically used drug valproate nih.gov. Furthermore, certain benzylpiperazine derivatives have shown antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain, suggesting their potential utility in chronic pain management nih.gov.

Regarding infectious diseases, the in vivo efficacy of piperazine-containing compounds has also been demonstrated. A novel piperazine-containing benzothiazinone, TZY-5-84, was evaluated in a murine infection model of tuberculosis. At a lower dosage, it was found to be comparatively as efficacious as the parent compound PBTZ169, indicating its potential as a preclinical candidate for tuberculosis treatment nih.gov.

Table 2: In Vivo Anti-inflammatory Efficacy of a 4-Chlorobenzoyl Piperazine-Methyl Salicylate Analog (M2) nih.gov

| Animal Model | Compound Dose (mg/kg) | Inhibition of Edema (%) |

| Xylol-induced ear edema | 100 | Not specified, but favorable |

| Carrageenan-induced paw edema | 100 | Not specified, but favorable |

Preclinical Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion)

The preclinical pharmacokinetic (PK) profile of a drug candidate is a critical determinant of its potential for clinical success. Studies on piperazine derivatives have begun to shed light on their absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, pharmacokinetic investigations into the dual COX-2/5-LOX inhibitor 9d revealed that it possesses good oral absorption characteristics nih.gov. Similarly, in silico predictions for a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, including a 4-chlorobenzyl analog (4c ), suggested good central nervous system bioavailability and favorable safety parameters nih.gov. Another study on benzylpiperidine and benzylpiperazine derivatives as monoacylglycerol lipase (MAGL) inhibitors also highlighted very good ADME properties and low in vivo toxicity for their lead compounds nih.gov.

Metabolism studies on piperazine-derived drugs indicate that they are primarily metabolized in the liver. For benzylpiperazines, a common metabolic pathway involves the formation of N-(4-hydroxy-3-methoxybenzyl)piperazine, which is subsequently converted into glucuronides and/or sulfates for excretion nih.gov. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and for identifying active or toxic metabolites.

While these findings are promising, detailed PK studies providing quantitative data on parameters such as bioavailability, plasma half-life, clearance, and volume of distribution for this compound specifically are not yet widely available in the public domain.

Biodistribution and Target Engagement in Animal Models

Understanding where a compound distributes in the body and whether it engages its intended target is crucial for optimizing its therapeutic effects and minimizing off-target toxicities. Studies using advanced imaging techniques and biodistribution analyses have provided insights into the in vivo behavior of some piperazine derivatives.

One study developed a fluorescent probe based on an imidazopyridine scaffold for visualizing the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in conditions like neuroinflammation and cancer. An in vivo biodistribution study of this compound in mice showed that it could penetrate the liver parenchyma. However, its ability to cross the blood-brain barrier was limited, similar to the control dye, suggesting that its utility for central nervous system targets might be restricted without further modification nih.gov.

In another example, a piperazine derivative was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to create a positron emission tomography (PET) ligand for the sigma-1 (σ1) receptor, a target implicated in various central nervous system diseases. PET imaging in baboons demonstrated that this ligand could penetrate the blood-brain barrier and accumulate in brain regions known to express σ1 receptors. The specificity of its binding was confirmed in a blocking study where pre-administration of haloperidol, another high-affinity σ1 receptor ligand, significantly reduced the uptake of the radioligand in the brain nih.gov. This study provides direct evidence of target engagement in a living animal model.

These studies highlight the importance of designing piperazine derivatives with appropriate physicochemical properties to achieve desired biodistribution and target engagement profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Design and Synthesis of Analogs for SAR Elucidation

The systematic design of analogs of 2-(4-chloro-benzyl)-piperazine is crucial for understanding how molecular changes affect its biological activity. While specific SAR studies on this exact compound are not extensively documented in publicly available literature, the synthetic routes to generate a diverse library of analogs are well-established, particularly through modern C-H functionalization techniques. mdpi.comencyclopedia.pubbeilstein-journals.orgresearchwithnj.com

The most direct and advanced methods for creating C-2 substituted piperazines involve the selective activation and functionalization of the C-H bonds alpha to a nitrogen atom. beilstein-journals.org This circumvents traditional multi-step syntheses and allows for the direct introduction of various substituents. Key strategies include:

Photoredox Catalysis: This method uses light-activated catalysts to generate an α-amino radical on the piperazine (B1678402) ring, which can then be coupled with a variety of partners, including aryl and heteroaryl groups. mdpi.comencyclopedia.pub This approach would allow for the synthesis of analogs where the 4-chlorobenzyl group is replaced by other substituted benzyl (B1604629) or arylmethyl moieties.

Direct C–H Lithiation: This technique involves the use of strong bases like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like sparteine, to deprotonate the C-2 position of an N-Boc-protected piperazine. The resulting organolithium intermediate can then react with various electrophiles to introduce new functional groups. mdpi.combeilstein-journals.org

A systematic analog library for SAR elucidation would be designed by modifying three key regions of the molecule:

The Benzyl Ring: Substitution patterns on the phenyl ring can be varied to probe electronic and steric effects. Analogs could include electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and different halogen substitutions (F, Br, I) at the ortho, meta, and para positions.

The Methylene Bridge: While less common, modifications to the CH₂ linker between the piperazine and the phenyl ring could be explored, for instance, by introducing alkyl groups to create chiral centers.

The following table illustrates a hypothetical set of analogs that could be synthesized to explore the SAR of the this compound scaffold.

| Analog ID | R1 (Piperazine N-1) | R2 (Phenyl Ring) | Synthetic Strategy Note |

| Parent | H | 4-Cl | - |

| A-1 | H | 4-F | C-H Functionalization with 4-fluorobenzyl halide |

| A-2 | H | 4-OCH₃ | C-H Functionalization with 4-methoxybenzyl halide |

| A-3 | H | 4-CF₃ | C-H Functionalization with 4-trifluoromethylbenzyl halide |

| A-4 | H | 2-Cl | C-H Functionalization with 2-chlorobenzyl halide |

| B-1 | CH₃ | 4-Cl | Reductive amination or alkylation of Parent |

| B-2 | C(=O)CH₃ | 4-Cl | Acylation of Parent |

Mapping of Key Structural Motifs for Pharmacological Activity and Selectivity

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. nih.govbenthamdirect.com Its two nitrogen atoms provide hydrogen bond accepting/donating capabilities and a handle for tuning aqueous solubility and pharmacokinetic properties. nih.govresearchgate.netbenthamdirect.com

For the this compound scaffold, key structural motifs contributing to pharmacological activity would likely include:

The Piperazine Core: The basicity of the nitrogen atoms (particularly the distal N-1) is critical. This nitrogen can become protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding site. The conformation of the six-membered ring (typically a chair conformation) also dictates the spatial orientation of the substituents.

The Benzyl Moiety: The 4-chlorophenyl group serves as a crucial lipophilic and aromatic region. It can engage in various non-covalent interactions, including:

Hydrophobic Interactions: Engaging with lipophilic pockets in a receptor.

Pi-stacking: Interacting with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Selectivity for a particular biological target is often achieved by optimizing the nature and position of substituents. For instance, studies on N-substituted piperazines have shown that the choice of the aryl group and its substituents is critical for affinity and selectivity between different receptor subtypes (e.g., adrenergic or serotonergic receptors). nih.govmdpi.com Altering the substituent from a 4-chloro to a 4-methoxy group, for example, changes both the electronic profile and the hydrogen-bonding potential of the molecule, which could drastically alter its binding affinity and selectivity profile.

Development of Predictive Models for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the biological activity of compounds based on their structural and physicochemical properties, known as "descriptors." nih.gov For a series of this compound analogs, a QSAR study would follow a defined workflow:

Data Set Generation: A series of analogs (the "training set") would be synthesized and tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition IC50). scispace.comopenpharmaceuticalsciencesjournal.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These can be categorized as:

Constitutional: Molecular weight, number of oxygen atoms, number of double bonds. openpharmaceuticalsciencesjournal.comresearchgate.net

Topological: Describing molecular shape and branching.

Quantum Chemical: Dipole moment, HOMO/LUMO energies.

Physicochemical: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. scispace.comopenpharmaceuticalsciencesjournal.com The resulting model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a "test set" of compounds not used in the model's creation. scispace.comopenpharmaceuticalsciencesjournal.com

A hypothetical QSAR model for a series of 2-benzylpiperazine analogs might look like the following equation:

pIC50 = c0 + c1(LogP) - c2(PSA) + c3*(DipoleMoment)

Where c0-c3 are coefficients determined by the regression analysis. Such a model could suggest that activity increases with lipophilicity (LogP) and dipole moment, but decreases with increasing polar surface area (PSA).

The following table illustrates a sample data structure for a QSAR study.

| Compound ID | Structure | pIC50 (Experimental) | LogP (Descriptor 1) | PSA (Descriptor 2) | pIC50 (Predicted) |

| A-1 | 2-(4-F-benzyl)-piperazine | 6.5 | 2.1 | 32.3 | 6.4 |

| A-2 | 2-(4-OCH₃-benzyl)-piperazine | 7.1 | 2.0 | 41.5 | 7.2 |

| A-3 | 2-(4-CF₃-benzyl)-piperazine | 6.8 | 3.1 | 32.3 | 6.7 |

| Parent | 2-(4-Cl-benzyl)-piperazine | 6.9 | 2.6 | 32.3 | 6.9 |

Correlation of Structural Modifications with Physicochemical Properties Affecting Research Utility

Structural modifications directly impact a compound's physicochemical properties, which in turn determine its utility in research settings (e.g., its suitability for in vitro assays versus in vivo animal studies). researchgate.net The versatile piperazine scaffold allows for fine-tuning of these properties. nih.govbenthamdirect.com

Key structure-property relationships for this compound analogs include:

Solubility: The basic nitrogen atoms of the piperazine ring generally confer good aqueous solubility at acidic pH due to salt formation. However, adding large, greasy (lipophilic) substituents to the benzyl ring or the N-1 position will decrease aqueous solubility. Conversely, adding polar groups like hydroxyls or carboxylates would increase it. High solubility is critical for preparing stock solutions for in vitro screening and for achieving adequate concentrations in formulation for in vivo studies.

Lipophilicity (LogP/LogD): Lipophilicity is a measure of how well a compound partitions between an oily (octanol) and an aqueous phase. It is a critical determinant of a molecule's ability to cross biological membranes, including the gut wall (for oral absorption) and the blood-brain barrier. The 4-chloro-benzyl group is quite lipophilic. Replacing the chlorine with a more polar group (e.g., -OH) would decrease LogP, while replacing it with a more lipophilic group (e.g., -CF₃) would increase it.

Chemical Stability: The piperazine ring is generally stable. However, functional groups introduced onto the scaffold may introduce liabilities. For example, ester groups could be susceptible to hydrolysis by plasma esterases, while certain aromatic substitutions might be prone to metabolic oxidation by cytochrome P450 enzymes.

The interplay of these properties is crucial. A compound with excellent potency in an enzyme assay (in vitro) may fail in a cell-based assay due to poor membrane permeability (related to LogP and PSA), or it may fail in an animal model due to poor oral absorption or rapid metabolism. researchgate.net Therefore, SPR studies aim to find a balance between pharmacological potency and drug-like properties.

Advanced Analytical Methodologies for Research on 2 4 Chloro Benzyl Piperazine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Complex Research Matrices (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Chromatographic methods are the cornerstone for the purity assessment and quantitative analysis of "2-(4-Chloro-benzyl)-piperazine." High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique due to its robustness and accessibility. For the analysis of piperazine (B1678402) derivatives, methods often involve derivatization to enhance UV activity, although direct analysis is also possible depending on the chromophore of the target molecule. jocpr.comjocpr.com A typical HPLC-UV method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jocpr.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of "this compound" in complex matrices such as plasma or tissue homogenates. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. mdma.ch Derivatization may be employed to improve the chromatographic properties of piperazine compounds. mdma.ch GC-MS is valuable for both qualitative identification, based on the mass spectrum, and quantitative analysis. mdma.chojp.gov

Table 1: Illustrative HPLC-UV Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection Wavelength | 254 nm or 340 nm (with derivatization) jocpr.comamazonaws.com |

| Injection Volume | 10 µL jocpr.com |

| Column Temperature | 35°C jocpr.com |

Table 2: Example LC-MS/MS Conditions for Quantification of Piperazine Analogs

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |

| Gradient | Optimized gradient from low to high organic phase nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) ijpras.com |

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of "this compound" is a critical component of preclinical research. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, provides the mass accuracy and resolution required to elucidate the structures of unknown metabolites. ijpras.com The general strategy involves administering the compound to an in vitro (e.g., liver microsomes) or in vivo (e.g., rodents) system and analyzing biological samples (e.g., plasma, urine, feces).

The process of metabolite identification using HRMS typically involves data acquisition in full scan mode to detect all potential metabolites, followed by tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. ijpras.com These fragmentation patterns, along with the accurate mass measurements, allow for the structural elucidation of the metabolites. Common metabolic transformations for piperazine-containing compounds include hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch In silico tools can be used to predict potential metabolites, which can then be targeted in the HRMS analysis. ijpras.com

Table 3: Common Metabolic Reactions for Piperazine Derivatives

| Metabolic Reaction | Description |

|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl group to the chlorobenzyl ring. mdma.ch |

| N-dealkylation | Cleavage of the benzyl (B1604629) group from the piperazine nitrogen. |

| Piperazine Ring Opening | Oxidative cleavage of the piperazine ring. mdma.ch |

| Conjugation (Phase II) | Glucuronidation or sulfation of hydroxylated metabolites. mdma.ch |

Capillary Electrophoresis and Advanced Separation Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatography for the analysis of piperazine derivatives. nih.gov CE separates compounds based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique is particularly advantageous for the analysis of charged molecules like protonated piperazines. Method development in CE involves optimizing parameters such as buffer pH, voltage, and the use of additives. nih.gov For chiral separations of piperazine derivatives, chiral selectors like cyclodextrins can be added to the buffer to resolve enantiomers. nih.govbohrium.com

Table 4: Typical Capillary Electrophoresis Parameters for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Buffer | Phosphate buffer (e.g., 100 mM, pH 6.0) nih.gov |

| Chiral Selector (if applicable) | Sulfated β-cyclodextrin nih.gov |

| Applied Voltage | Optimized for separation efficiency (e.g., 20-30 kV) |

| Detection | UV detection at a suitable wavelength |

| Capillary | Fused silica (B1680970) capillary |